molecular formula C7H12O3 B14710822 2-Oxopentan-3-yl acetate CAS No. 20510-66-1

2-Oxopentan-3-yl acetate

Cat. No.: B14710822
CAS No.: 20510-66-1
M. Wt: 144.17 g/mol
InChI Key: LQDGYMIJLPHHRL-UHFFFAOYSA-N
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Description

2-Oxopentan-3-yl acetate, also known as 3-acetoxy-2-pentanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopentan-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

CH3COCH2CH2CH3+(CH3CO)2OCH3COCH2CH2CH2OCOCH3+CH3COOH\text{CH}_3\text{COCH}_2\text{CH}_2\text{CH}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{CH}_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} CH3​COCH2​CH2​CH3​+(CH3​CO)2​O→CH3​COCH2​CH2​CH2​OCOCH3​+CH3​COOH

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Oxopentan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted acetates depending on the nucleophile used.

Scientific Research Applications

2-Oxopentan-3-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxopentan-3-yl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Acetoxy-2-butanone: Similar structure but with a shorter carbon chain.

    3-Acetoxy-2-hexanone: Similar structure but with a longer carbon chain.

    2-Acetoxy-3-pentanone: Isomer with the acetate group on a different carbon atom.

Uniqueness

2-Oxopentan-3-yl acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

20510-66-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-oxopentan-3-yl acetate

InChI

InChI=1S/C7H12O3/c1-4-7(5(2)8)10-6(3)9/h7H,4H2,1-3H3

InChI Key

LQDGYMIJLPHHRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)OC(=O)C

Origin of Product

United States

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